molecular formula C19H13NO4 B15243634 2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde

2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde

Cat. No.: B15243634
M. Wt: 319.3 g/mol
InChI Key: LKCSOPYJOGYBNE-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde is an organic compound that features a biphenyl group linked to a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde typically involves the reaction of 4-hydroxybiphenyl with 5-nitrobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzoic acid.

    Reduction: 2-([1,1’-Biphenyl]-4-yloxy)-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the nitro and aldehyde groups.

    4-Hydroxybiphenyl: Lacks the nitrobenzaldehyde moiety.

    5-Nitrobenzaldehyde: Does not contain the biphenyl group.

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde is unique due to the presence of both the biphenyl and nitrobenzaldehyde functionalities, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

5-nitro-2-(4-phenylphenoxy)benzaldehyde

InChI

InChI=1S/C19H13NO4/c21-13-16-12-17(20(22)23)8-11-19(16)24-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H

InChI Key

LKCSOPYJOGYBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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